3,7-Dimethylocta-2,6-dien-1-YL decanoate
Description
3,7-Dimethylocta-2,6-dien-1-yl decanoate (CAS: 10471-94-0) is a geranyl ester derivative formed by the esterification of geraniol (3,7-dimethylocta-2,6-dien-1-ol) with decanoic acid. This compound belongs to the terpene ester family, characterized by a 10-carbon acyl chain (decanoate) linked to a geranyl moiety. It is structurally related to naturally occurring esters found in aromatic plants, such as thyme and ginger, where such compounds contribute to flavor, fragrance, and biological activities like antimicrobial and antioxidant effects .
Properties
CAS No. |
10471-94-0 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl decanoate |
InChI |
InChI=1S/C20H36O2/c1-5-6-7-8-9-10-11-15-20(21)22-17-16-19(4)14-12-13-18(2)3/h13,16H,5-12,14-15,17H2,1-4H3 |
InChI Key |
ICAWXCQTUNYABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylocta-2,6-dien-1-YL decanoate typically involves the esterification of geraniol (3,7-dimethylocta-2,6-dien-1-ol) with decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of 3,7-Dimethylocta-2,6-dien-1-YL decanoate follows a similar esterification process but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethylocta-2,6-dien-1-YL decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Geranyl alcohol.
Substitution: Various substituted geranyl derivatives.
Scientific Research Applications
3,7-Dimethylocta-2,6-dien-1-YL decanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-YL decanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Geranyl esters vary primarily in acyl chain length and branching, which influence their physicochemical properties, stability, and bioactivity. Below is a comparative analysis of 3,7-dimethylocta-2,6-dien-1-yl decanoate with key analogs:
Structural and Physicochemical Properties
Note: Molecular weight for decanoate is calculated based on formula; conflicting data in (1127.59) likely refers to a different compound.
Key Observations:
- Volatility and Solubility: Shorter acyl chains (e.g., hexanoate, C6) exhibit higher volatility and lower lipophilicity compared to longer chains (e.g., palmitate, C16). Decanoate (C10) occupies an intermediate position, balancing solubility in organic solvents and moderate volatility .
- Stability: Longer-chain esters (C14–C18) demonstrate enhanced stability against hydrolysis due to increased steric hindrance and hydrophobicity, making them more suitable for sustained-release applications in pharmaceuticals or cosmetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
